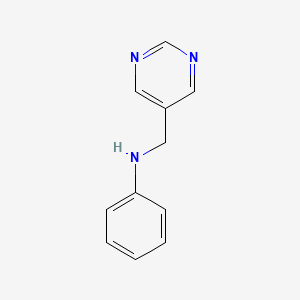

n-(Pyrimidin-5-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyrimidin-5-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h1-7,9,14H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWLPYLCFBLQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Pyrimidin 5 Ylmethyl Aniline

Established Synthetic Routes and Precursors

The synthesis of n-(Pyrimidin-5-ylmethyl)aniline can be approached through several strategic disconnections of the target molecule, leading to various established synthetic routes. These routes utilize readily available precursors and well-understood reaction mechanisms.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a plausible and widely used method for the formation of C-N bonds in aromatic systems, particularly with electron-deficient rings like pyrimidine (B1678525). This approach typically involves the reaction of an aniline (B41778) with a pyrimidine derivative bearing a suitable leaving group at the 5-methyl position.

A key precursor for this route is a pyrimidine with a leaving group attached to the methylene (B1212753) bridge, such as 5-(chloromethyl)pyrimidine (B28068) or 5-(bromomethyl)pyrimidine . Aniline, acting as the nucleophile, attacks the electrophilic carbon of the methylene group, displacing the halide to form the desired product. The reaction is generally facilitated by a base to neutralize the hydrogen halide formed during the reaction.

General Reaction Scheme:

Pyrimidine-5-CH2-X + Aniline → this compound + HX

(where X = Cl, Br, or another suitable leaving group)

The reactivity of the pyrimidine ring can be influenced by substituents on the ring, which can affect the electrophilicity of the methylene carbon.

Reductive Amination Strategies

Reductive amination is a versatile and highly effective method for the synthesis of amines. This strategy involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of pyrimidine-5-carboxaldehyde with aniline .

The process begins with the nucleophilic attack of the aniline on the carbonyl carbon of pyrimidine-5-carboxaldehyde, forming a hemiaminal which then dehydrates to form an N-(pyrimidin-5-ylmethylidene)aniline (a Schiff base). This imine is subsequently reduced to the final product using a suitable reducing agent.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent is critical to ensure that the imine is reduced without affecting the carbonyl group of the starting aldehyde.

General Reaction Scheme:

Pyrimidine-5-CHO + Aniline → [Imine Intermediate] --(Reduction)--> this compound

Research on the reductive amination of various functionalized aldehydes with aniline derivatives has shown this to be a high-conversion pathway. rsc.orgnih.gov The use of H-cube technology for in-situ imine formation and reduction has been reported to be effective, avoiding the need to handle reducing agents and simplifying work-up procedures. rsc.orgnih.gov

Multi-Step Synthesis from Pyrimidine and Aniline Scaffolds

Multi-step synthetic sequences offer greater flexibility and control over the introduction of various functional groups. A logical multi-step approach to this compound could start from simpler, more readily available pyrimidine and aniline derivatives.

One such pathway could involve the initial synthesis of pyrimidine-5-methanamine . This intermediate can be prepared from pyrimidine-5-carbonitrile via reduction or from pyrimidine-5-carboxaldehyde via its oxime followed by reduction. Subsequently, pyrimidine-5-methanamine can be coupled with a suitable aniline derivative, for instance, through a Buchwald-Hartwig amination with a halobenzene.

Alternatively, a multi-step synthesis could commence with the functionalization of a pyrimidine ring, followed by the introduction of the aniline moiety. For instance, a pyrimidine precursor could be modified to introduce a suitable electrophilic center, which is then reacted with aniline. A study on the synthesis of 2-anilinopyrimidines demonstrated a three-step procedure starting from the condensation of dimethyl cyanodithioimidocarbonate with aniline, followed by cyclization and further reaction to form the final pyrimidine derivative. nih.gov While this is for a different isomer, the principles of building the molecule in a stepwise fashion are applicable.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and pressure can significantly improve the yield and purity of the final product.

Solvent Effects in this compound Synthesis

The choice of solvent can have a profound impact on the reaction rate and outcome. For nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation while leaving the nucleophile relatively free to react.

In the context of reductive amination, the solvent must be compatible with both the imine formation and the reduction step. Alcohols such as methanol (B129727) or ethanol (B145695) are commonly used. In some cases, the reaction can be performed in the presence of a dehydrating agent to drive the imine formation equilibrium forward.

The following table illustrates the effect of different solvents on the yield of a related amination reaction.

| Solvent | Yield (%) |

| Dichloromethane | 65 |

| Tetrahydrofuran | 72 |

| Methanol | 85 |

| Dimethylformamide | 88 |

This is an interactive data table based on generalized findings for similar reactions.

Temperature and Pressure Optimization

Temperature is a critical parameter that influences the rate of reaction. For many nucleophilic substitution and reductive amination reactions, moderate heating is often required to achieve a reasonable reaction rate. However, excessive temperatures can lead to side reactions and decomposition of the product.

The optimal temperature for the synthesis of this compound would need to be determined empirically for each specific synthetic route. For instance, in a reductive amination using H-cube technology, temperatures up to 150°C have been employed to improve conversion. rsc.org

Pressure is generally not a significant factor in these types of reactions unless gaseous reagents are involved. However, in high-throughput screening or process optimization, pressure can be varied to control the boiling point of the solvent and thus the reaction temperature.

The table below shows a hypothetical optimization of temperature for a generic synthesis of this compound.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 (Room Temp) | 24 | 30 |

| 50 | 12 | 65 |

| 80 | 6 | 85 |

| 100 | 4 | 82 (slight decomposition) |

This is an interactive data table based on generalized findings for similar reactions.

Catalyst and Reagent Screening for Improved Efficiency

The primary synthetic routes to this compound involve either the reductive amination of pyrimidine-5-carbaldehyde (B119791) with aniline or the nucleophilic substitution of a 5-(halomethyl)pyrimidine with aniline. The efficiency of these transformations is highly dependent on the choice of catalysts and reagents.

Reductive Amination: This one-pot reaction combines the formation of an imine from the aldehyde and amine with its subsequent reduction. The selection of the reducing agent is critical to balance reactivity and selectivity. While powerful reducing agents can lead to side reactions, milder agents may result in incomplete conversion.

A comparative study on the reductive amination of a structurally related anthraquinone (B42736) carbaldehyde provides insights into reagent efficacy. Different borohydride reagents were screened, demonstrating a significant impact on product conversion.

| Reducing Agent | Equivalents | Solvent | Conversion (%) |

|---|---|---|---|

| Sodium triacetoxyborohydride | 3.0 | Dichloromethane | Low |

| Sodium borohydride | 1.2 | Methanol | 4.1 |

| Sodium borohydride | 2.4 | Methanol | 35.0 |

| Sodium borohydride | 3.6 | Methanol | 37.0 |

This interactive table showcases the effect of different reducing agents and their equivalents on the conversion percentage in a reductive amination reaction, based on findings from a study on a related carbaldehyde. redalyc.org

For the synthesis of this compound, a similar screening of reducing agents such as sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C) would be crucial for optimization. The choice of catalyst for hydrogenation can also be varied, with options including palladium, platinum, or nickel-based catalysts, each offering different activity and selectivity profiles.

Nucleophilic Substitution: The reaction of a 5-(halomethyl)pyrimidine with aniline can be promoted by various bases and catalysts. Screening of different bases, from inorganic carbonates (K₂CO₃, Cs₂CO₃) to organic amines (triethylamine), is essential to optimize the reaction rate and minimize side products. In some cases, transition metal catalysts, typically based on palladium, can be employed to facilitate the C-N bond formation, especially with less reactive aryl amines.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency.

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in green chemistry is the move away from volatile and hazardous organic solvents.

Solvent-Free Conditions: Performing reactions without a solvent can lead to higher reaction rates, simpler work-ups, and a drastic reduction in solvent waste. For the synthesis of related heterocyclic compounds, solvent-free reactions have been shown to provide better yields and shorter reaction times compared to traditional solvent-based methods. nih.gov Microwave irradiation is often coupled with solvent-free conditions to further accelerate reactions. For instance, the reductive amination of ketones with anilines has been efficiently carried out under microwave conditions without a solvent. researchgate.net

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The N-alkylation of anilines with alkyl halides has been successfully performed in aqueous media, often facilitated by microwave irradiation. primescholars.com This approach simplifies product isolation as the organic product often separates from the aqueous phase. The use of phase-transfer catalysts or surfactants can be explored to enhance the reaction rate in biphasic aqueous systems.

| Green Approach | Reaction Type | Key Features | Potential Advantage for Synthesis |

|---|---|---|---|

| Solvent-Free | Reductive Amination / Nucleophilic Substitution | Often combined with microwave irradiation. | Reduced waste, faster reactions, simplified purification. |

| Aqueous Media | Nucleophilic Substitution | Use of water as a benign solvent. | Enhanced safety, lower cost, easier product isolation. |

| Bio-based Solvents | Coupling Reactions | Use of renewable solvents like diethyl carbonate. | Reduced reliance on petrochemicals, biodegradable. |

This interactive table summarizes green chemistry approaches applicable to the synthesis of this compound.

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. monash.edunih.gov

For the synthesis of this compound, the two main routes have different theoretical atom economies.

Reductive Amination: Pyrimidine-5-carbaldehyde + Aniline + H₂ → this compound + H₂O In this pathway, if catalytic hydrogenation is used, the only byproduct is water, leading to a very high atom economy. The use of borohydride reagents introduces salt byproducts, which lowers the atom economy. monash.edu

Nucleophilic Substitution: 5-(Chloromethyl)pyrimidine + Aniline → this compound + HCl This reaction generates a molecule of hydrochloric acid as a byproduct, which needs to be neutralized by a base, creating a salt waste product. This results in a lower atom economy compared to the ideal reductive amination.

To maximize atom economy and reduce waste, catalytic routes are preferable. The "borrowing hydrogen" strategy, where an alcohol is temporarily oxidized to an aldehyde in situ which then undergoes reductive amination with the released hydrogen, is a highly atom-economical method for N-alkylation and could be applied here if 5-(hydroxymethyl)pyrimidine (B107350) is used as a starting material. rsc.org Minimizing the use of stoichiometric reagents and protecting groups, and choosing catalytic systems that can be recycled, are key strategies for a more sustainable synthesis of this compound. researchgate.netrsc.org

Chemical Reactivity and Transformation Studies of N Pyrimidin 5 Ylmethyl Aniline

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a π-deficient heterocyclic system, a characteristic that significantly influences its reactivity. wikipedia.orgbhu.ac.in The presence of two nitrogen atoms in the ring reduces the electron density, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution. wikipedia.orgbhu.ac.in

Electrophilic Aromatic Substitution Reactions on Pyrimidine Moiety

Electrophilic aromatic substitution on an unactivated pyrimidine ring is generally difficult due to its electron-deficient nature. bhu.ac.inresearchgate.net The reaction, when it does occur, preferentially takes place at the C-5 position, which is the least electron-deficient position in the ring. wikipedia.orgslideshare.netresearchgate.net The presence of activating groups, such as amino or hydroxyl groups, can increase the ring's reactivity towards electrophiles. researchgate.net For n-(pyrimidin-5-ylmethyl)aniline, the aniline (B41778) moiety, while not directly attached to the pyrimidine ring, can influence its electronic properties. However, direct electrophilic substitution on the pyrimidine ring of this specific compound is not extensively documented and would likely require harsh reaction conditions.

Observed electrophilic substitutions on substituted pyrimidines include nitration, nitrosation, azo coupling, halogenation, sulfonation, formylation, hydroxymethylation, and aminomethylation. wikipedia.org

Nucleophilic Additions to Pyrimidine Ring

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. wikipedia.orgslideshare.net The addition of a nucleophile to these positions can lead to the formation of a stable intermediate, with the negative charge delocalized over the nitrogen atoms. bhu.ac.in The presence of an electron-withdrawing group can further enhance the electrophilicity of the ring and promote nucleophilic addition. nih.gov For instance, the synthesis of some pyrimidine derivatives involves the nucleophilic addition of Grignard reagents. nih.gov In the context of this compound, while the aniline nitrogen is a potential nucleophile, intramolecular reactions involving nucleophilic addition of the aniline nitrogen to the pyrimidine ring are not commonly reported. However, the pyrimidine ring can be activated towards nucleophilic attack by various reagents. For example, activation with Tf2O can facilitate nucleophilic addition at the C6 position. chinesechemsoc.org

Reactivity of the Aniline Moiety

The aniline part of the molecule is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution. chemistrysteps.comucalgary.ca The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.comucalgary.cabyjus.com

Electrophilic Aromatic Substitution on Aniline Ring

The amino group in the aniline moiety strongly activates the benzene (B151609) ring for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com This is due to the resonance donation of the nitrogen's lone pair of electrons into the ring, which increases the electron density at these positions. byjus.com Common electrophilic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.comlibretexts.org

However, the high reactivity of the aniline ring can sometimes be a challenge, leading to polysubstitution. ucalgary.ca For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control the reaction and achieve monosubstitution, the reactivity of the amino group can be attenuated by converting it into an amide, which is a less powerful activating group. ucalgary.ca

Furthermore, under strongly acidic conditions, such as those used for nitration and sulfonation, the amino group can be protonated to form the anilinium ion. byjus.com This protonated form is a deactivating group and a meta-director, which can lead to a mixture of products. byjus.com

| Reaction | Reagents | Typical Products |

| Bromination | Bromine water | 2,4,6-tribromoaniline |

| Nitration | Nitric acid, Sulfuric acid | Mixture of ortho, meta, and para isomers |

| Sulfonation | Fuming sulfuric acid | p-aminobenzenesulfonic acid (sulfanilic acid) |

Oxidation and Reduction Chemistry of the Aniline Nitrogen

The nitrogen atom of the aniline moiety is susceptible to oxidation. wikipedia.org The oxidation of aniline can be complex and may result in a variety of products depending on the oxidizing agent and reaction conditions. wikipedia.orgopenaccessjournals.com For instance, oxidation in alkaline solution can lead to the formation of azobenzene, while chromic acid can convert it to quinone. wikipedia.org Potassium permanganate (B83412) can oxidize aniline to nitrobenzene (B124822) in a neutral solution. wikipedia.org

The amino group in aniline can also be reduced, although this is less common as it is already in a reduced state. The reduction of nitroanilines is a common method for the preparation of diaminoanilines. libretexts.org In the context of this compound, the aniline nitrogen is a potential site for various chemical transformations, including those involving changes in its oxidation state. Studies have shown that nitrogen species can influence the degradation of aniline. nih.gov

Transformations Involving the Methylene (B1212753) Bridge

The methylene bridge connecting the pyrimidine and aniline rings is a site of potential reactivity. The benzylic position of this bridge is susceptible to functionalization. rsc.org

Recent research has demonstrated that the methylene bridge in similar structures, such as tris(2-pyridylmethyl)amine, can be functionalized by deprotonation with a strong base to form a carbanionic intermediate, which can then react with an electrophile. rsc.org This strategy allows for the introduction of various functional groups at the benzylic position. rsc.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling selectivity and developing new transformations.

The reaction pathways for the functionalization of this compound derivatives are often complex and can proceed through various intermediates.

For radical bromination , the reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the methylene bridge to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (generated from NBS) to form the brominated product and a bromine radical, which propagates the chain reaction. beilstein-journals.org

In transition-metal-catalyzed C-H activation , such as the ruthenium-catalyzed arylation mentioned earlier, the reaction pathway typically involves the coordination of the catalyst to a directing group. This is followed by cyclometalation to form a metallacyclic intermediate, which then undergoes oxidative addition with the coupling partner (e.g., an arylboronate), and finally, reductive elimination to yield the functionalized product and regenerate the active catalyst. acs.org For this compound, the pyrimidine nitrogen could potentially serve as the coordinating atom for the metal catalyst, facilitating C-H activation at the methylene linker.

Computational studies on related systems, such as the deconstruction-reconstruction of pyrimidines, have utilized quantum chemical calculations to map out reaction mechanisms, including the energetics of different pathways. nih.gov Similar computational approaches could be applied to elucidate the reaction pathways for the functionalization of this compound.

The direct observation of reactive intermediates and transition states is often challenging due to their short lifetimes. However, their existence can be inferred from kinetic studies, trapping experiments, and computational modeling.

Intermediates: In radical reactions, the key intermediate is the benzylic radical , stabilized by resonance with both the aniline and pyrimidine rings. For ionic reactions, benzylic carbocations or carbanions can be formed, depending on the reaction conditions. d-nb.infonih.gov In metal-catalyzed reactions, organometallic complexes and metallacycles are crucial intermediates. acs.org

Transition States: Computational chemistry plays a vital role in characterizing the transition states of these reactions. For example, in the deconstruction of pyrimidines, the transition state for the ring-opening step has been computationally modeled to understand the influence of substituents on the reaction barrier. nih.gov The transition states for C-H activation reactions often involve the metal center, the C-H bond being broken, and the directing group in a concerted process. The geometry and energy of these transition states determine the rate and selectivity of the reaction.

Table 2: Key Intermediates in the Transformation of this compound

| Reaction Type | Key Intermediate | Method of Identification/Postulation |

| Radical Bromination | Resonance-stabilized benzylic radical | Inferred from product distribution and analogy to known mechanisms beilstein-journals.org |

| C-H Arylation | Ruthenium-metallacycle | Postulated based on mechanistic studies of related systems acs.org |

| Base-catalyzed reactions | Benzylic anion | Inferred from reactivity of active methylene compounds wikipedia.org |

Advanced Structural Characterization of N Pyrimidin 5 Ylmethyl Aniline and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Solid-State Conformation and Crystal Packing of n-(Pyrimidin-5-ylmethyl)aniline

The packing of molecules in the crystal lattice is governed by a drive to maximize density and stabilize intermolecular forces. In related aniline (B41778) derivatives, molecules often arrange in patterns that facilitate π–π stacking interactions between aromatic rings and form hydrogen-bonded networks. researchgate.net It is anticipated that this compound would crystallize in a centrosymmetric space group, a common occurrence for such organic molecules, arranging into layered or herringbone motifs.

| Parameter | Predicted Value Range | Description |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this type. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed for such compounds. |

| C-N (aniline) bond length | 1.38 - 1.42 Å | Typical bond length for an aromatic amine. |

| C-N (methylene bridge) | 1.45 - 1.48 Å | Standard single bond length between sp³ carbon and sp² nitrogen. |

| N-H bond length | 0.86 - 0.90 Å | Typical length determined by X-ray diffraction. |

| Dihedral Angle (Aniline-Pyrimidine) | 40 - 80° | Reflects a twisted conformation to minimize steric hindrance. |

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular interactions. The primary amine hydrogen (N-H) is a classic hydrogen bond donor, while the nitrogen atoms of the pyrimidine (B1678525) ring are effective hydrogen bond acceptors. fluorochem.co.uk This would likely result in the formation of N-H···N hydrogen bonds, a common and structure-directing interaction in related heterocyclic compounds. researchgate.net These interactions can link molecules into chains, dimers, or more complex three-dimensional arrays.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While standard 1D NMR provides initial characterization, advanced 2D techniques are necessary for unambiguous assignment and detailed conformational insights.

2D NMR Techniques for Comprehensive Structural Assignment

For a molecule like this compound, with multiple aromatic and aliphatic protons in distinct chemical environments, 2D NMR is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly connect the methylene (B1212753) bridge protons to the amine proton and show the coupling patterns within the aniline and pyrimidine rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would allow for the definitive assignment of each carbon atom by linking it to its attached proton(s), such as the methylene carbon to its methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons (those without attached protons) and for piecing together the molecular fragments. For example, correlations from the methylene protons to carbons in both the aniline and pyrimidine rings would confirm the connectivity of the entire molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Values are predicted based on data from analogous structures and general NMR principles. rsc.orgnih.govrsc.orgmdpi.com Solvent: CDCl₃.

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Description & Expected Couplings |

| Aniline N-H | ~4.1 (broad s) | - | Broad signal, exchangeable with D₂O. |

| Methylene (-CH₂-) | ~4.3 (d) | ~47 | Doublet due to coupling with N-H. |

| Pyrimidine H2 | ~9.0 (s) | ~158 | Singlet, most downfield pyrimidine proton. |

| Pyrimidine H4, H6 | ~8.7 (s) | ~156 | Equivalent protons, singlet. |

| Aniline H (ortho) | ~6.6 (d) | ~113 | Doublet, coupled to meta proton. |

| Aniline H (meta) | ~7.1 (t) | ~129 | Triplet, coupled to ortho and para protons. |

| Aniline H (para) | ~6.7 (t) | ~118 | Triplet, coupled to meta protons. |

| Aniline C (ipso-N) | - | ~147 | Quaternary carbon attached to nitrogen. |

| Pyrimidine C5 | - | ~132 | Quaternary carbon attached to the methylene group. |

Dynamic NMR Studies for Conformational Analysis

The flexible single bonds in this compound—specifically the C-N bond between the aniline nitrogen and the methylene carbon, and the C-C bond between the methylene carbon and the pyrimidine ring—allow for rotation. This rotation can lead to different stable conformations (rotamers). Dynamic NMR (DNMR) is the technique used to study these conformational changes.

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, rotation slows down. If the energy barrier is high enough, the rotation may become slow enough to allow for the observation of distinct signals for each conformer. Analyzing the temperature at which these signals coalesce allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's flexibility. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bond types and functional groups, providing a molecular fingerprint.

For this compound, key vibrational modes would include:

N-H Stretch: A characteristic sharp band in the IR spectrum around 3400 cm⁻¹, indicative of the secondary amine. researchgate.net

Aromatic C-H Stretch: Multiple sharp bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methylene (-CH₂-) group, appearing just below 3000 cm⁻¹.

C=C and C=N Stretches: A series of complex bands in the 1600-1450 cm⁻¹ region, arising from the stretching vibrations within the aniline and pyrimidine rings. hanyang.ac.krresearchgate.net

C-N Stretch: Vibrations for the aryl-N and alkyl-N bonds would be found in the 1350-1250 cm⁻¹ region. researchgate.net

Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in the Raman spectrum, and the technique is particularly useful for studying symmetric vibrations that may be weak or inactive in the IR spectrum. hanyang.ac.krnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound Note: Frequencies are approximate and based on data from aniline and pyrimidine derivatives. researchgate.netresearchgate.netnist.govchemicalbook.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Description |

| N-H Stretch | 3350 - 3450 | IR | Secondary amine stretching. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Stretching of C-H bonds on both rings. |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Symmetric and asymmetric stretching of the -CH₂- group. |

| C=C/C=N Ring Stretch | 1450 - 1620 | IR, Raman | Complex vibrations from both aromatic rings. |

| N-H Bend | 1500 - 1580 | IR | In-plane bending of the N-H bond. |

| C-N Stretch | 1250 - 1350 | IR | Stretching of the aniline C-N and linker C-N bonds. |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | IR | Strong bands characteristic of the ring substitution pattern. |

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation

High-resolution mass spectrometry (HRMS) stands as a pivotal analytical technique in the structural elucidation of novel compounds and the confirmation of reaction pathways. Its ability to provide exact mass measurements with high accuracy and precision allows for the determination of elemental compositions for precursor and fragment ions. This capability is indispensable for distinguishing between isobaric species and for corroborating proposed mechanistic pathways by analyzing fragmentation patterns. In the context of this compound and its derivatives, HRMS, often coupled with tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID), provides profound insights into the gas-phase ion chemistry of these molecules.

The fragmentation of N-arylmethyl pyrimidine derivatives under mass spectrometric conditions is influenced by the proton affinity of various sites within the molecule and the relative stability of the resulting fragment ions. For this compound, protonation is expected to occur preferentially on the nitrogen atoms of the pyrimidine ring or the secondary amine, which are the most basic sites. The subsequent fragmentation upon collisional activation in the gas phase can proceed through several competing pathways.

Detailed research findings on analogous N-benzylamine and pyrimidine-containing compounds suggest that the most common fragmentation pathways involve the cleavage of the benzylic C-N bond and characteristic fissions of the pyrimidine ring. The high-resolution mass data allows for the unambiguous identification of the elemental composition of each fragment ion, thereby confirming the mechanistic steps of the fragmentation cascade.

A plausible fragmentation pathway for protonated this compound, based on established principles of mass spectrometry, would initiate with the protonated molecule. The primary fragmentation routes would likely include:

Benzylic Cleavage: The cleavage of the C-N bond connecting the pyrimidine-methylene group to the aniline moiety is a highly probable event. This can occur via two modes:

Formation of the pyrimidin-5-ylmethyl cation. The high stability of this cation, due to resonance delocalization, makes this a favorable pathway.

Formation of the anilinium radical cation, with the neutral loss of the pyrimidin-5-ylmethyl radical.

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation patterns. Following initial cleavages, the ring may lose neutral molecules such as hydrogen cyanide (HCN) or cyanamide (B42294) (H₂NCN), leading to a series of smaller fragment ions. The exact pathway is often dependent on the initial site of protonation and any subsequent proton transfers.

By meticulously analyzing the exact masses of the precursor and all resulting product ions, a detailed fragmentation map can be constructed. The mass accuracy, typically in the low ppm range, provided by HRMS instruments like Orbitrap or FT-ICR, is crucial for assigning the correct elemental formula to each fragment, thus validating the proposed fragmentation steps and confirming the structure of the parent molecule.

Interactive Data Table: Proposed HRMS Fragmentation Data for this compound

The following table outlines the proposed high-resolution mass spectrometry data for the key fragment ions of this compound, based on theoretical fragmentation pathways. The data includes the proposed fragment structure, its elemental composition, the theoretical exact mass, and the likely fragmentation pathway.

| Proposed Fragment Ion | Elemental Composition | Theoretical Exact Mass (m/z) | Proposed Fragmentation Pathway |

| [M+H]⁺ | C₁₁H₁₂N₃⁺ | 186.1026 | Protonated parent molecule |

| Pyrimidin-5-ylmethyl cation | C₅H₅N₂⁺ | 93.0447 | Benzylic C-N bond cleavage |

| Tropylium-like ion | C₇H₇⁺ | 91.0542 | Rearrangement and cleavage |

| Aniline radical cation | C₆H₇N⁺• | 93.0573 | Benzylic C-N bond cleavage |

| Pyrimidine fragment | C₄H₃N₂⁺ | 79.0287 | Loss of HCN from pyrimidine ring |

Theoretical and Computational Studies on N Pyrimidin 5 Ylmethyl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311G++(d,p), the geometry of n-(pyrimidin-5-ylmethyl)aniline can be optimized to find its most stable three-dimensional structure. irjweb.com This optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to locate the minimum energy conformation on the potential energy surface.

The optimized geometry reveals key structural parameters. The planarity of the aniline (B41778) and pyrimidine (B1678525) rings is a significant feature, while the methylene (B1212753) bridge (-CH2-) and the amine linker (-NH-) provide conformational flexibility. The stability of the final optimized structure is confirmed by performing a vibrational frequency analysis; the absence of any imaginary frequencies indicates that the geometry corresponds to a true energy minimum. irjweb.com

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-N (amine) | 1.39 Å |

| C-C (bridge) | 1.51 Å | |

| N-H (amine) | 1.01 Å | |

| C=N (pyrimidine) | 1.34 Å | |

| C-C (aniline ring) | 1.40 Å (average) | |

| Bond Angles | C-N-C | 125.0° |

| N-C-C | 112.5° | |

| H-N-C | 115.0° |

| Dihedral Angle | C(aryl)-N-C(bridge)-C(pyr) | ~90° |

Note: These values are representative predictions based on DFT calculations for similar molecular structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO is likely centered on the electron-deficient pyrimidine ring. This separation facilitates intramolecular charge transfer (ICT) from the aniline moiety to the pyrimidine ring upon electronic excitation. researchgate.net From the energies of the HOMO and LUMO, various quantum chemical descriptors can be calculated to predict global reactivity, including ionization potential (I), electron affinity (A), electronegativity (χ), and chemical hardness (η). irjweb.com

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.15 |

| LUMO Energy (E_LUMO) | - | -1.20 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.95 |

| Ionization Potential (I) | -E_HOMO | 6.15 |

| Electron Affinity (A) | -E_LUMO | 1.20 |

| Electronegativity (χ) | (I + A) / 2 | 3.675 |

Note: These values are illustrative and derived from theoretical calculations on analogous pyrimidine-aniline systems.

Conformational Analysis and Energy Landscapes

The presence of single bonds in the linker between the pyrimidine and aniline rings allows for rotation, giving rise to different spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers and to determine the energy barriers for rotation between them. acs.org This is typically done by systematically rotating key dihedral angles and calculating the energy at each step to generate a potential energy landscape.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structure verification. Time-dependent DFT (TD-DFT) is used to predict UV-Visible absorption spectra by calculating the energies of electronic transitions. acs.org Furthermore, the vibrational frequencies in the infrared (IR) spectrum and the chemical shifts in nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) can be computed using DFT. nih.gov Calculated vibrational frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

|---|---|---|

| IR | N-H Stretch (amine) | ~3400 cm⁻¹ |

| C-H Stretch (aromatic) | ~3100-3000 cm⁻¹ | |

| C=N/C=C Stretch (rings) | ~1600-1500 cm⁻¹ | |

| ¹H-NMR | -NH- Proton | ~5.0 ppm |

| -CH₂- Protons | ~4.5 ppm | |

| Aniline Protons | 6.7-7.3 ppm | |

| Pyrimidine Protons | 8.5-9.1 ppm | |

| ¹³C-NMR | -CH₂- Carbon | ~48 ppm |

| Aniline Carbons | 115-148 ppm |

Note: Chemical shifts (ppm) are relative to a standard (e.g., TMS). Values are estimates based on known spectra of similar compounds. nih.govmdpi.com

Molecular Dynamics Simulations for Solution Behavior

While quantum calculations typically model a molecule in the gas phase (in vacuo), Molecular Dynamics (MD) simulations are used to study its dynamic behavior in a condensed phase, such as in a solvent like water or DMSO. mdpi.com An MD simulation models the movements of every atom in the system over time based on a classical force field.

For this compound, MD simulations can reveal how interactions with solvent molecules influence its conformational preferences. aps.org Key analyses include the root-mean-square deviation (RMSD) to monitor the stability of the molecule's structure and radial distribution functions (RDFs) to understand the structuring of solvent molecules around specific sites, such as the amine hydrogen or the pyrimidine nitrogens. These simulations provide a bridge between the static picture from DFT and the dynamic reality in a solution.

In Silico Modeling of Reaction Mechanisms

Computational methods are invaluable for elucidating reaction mechanisms, providing insights into the energetic feasibility of chemical transformations. DFT calculations can be used to map the entire reaction coordinate for a given process, such as the synthesis of this compound. rsc.org A common synthetic route involves the nucleophilic substitution of a leaving group on the pyrimidine ring by aniline.

By modeling this reaction, one can calculate the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate. This in silico modeling can help optimize reaction conditions and predict potential side products. rsc.org For instance, modeling the N-alkylation of aniline with 5-(chloromethyl)pyrimidine (B28068) would allow for a detailed understanding of the reaction's energetics and mechanism at the molecular level.

Synthesis and Exploration of N Pyrimidin 5 Ylmethyl Aniline Derivatives and Analogs

Modification of the Pyrimidine (B1678525) Ring

The pyrimidine ring, a core component of n-(pyrimidin-5-ylmethyl)aniline, presents multiple avenues for structural modification, including the introduction of various substituents and the fusion of additional rings to create annulated systems. These modifications can significantly influence the electronic properties and steric profile of the molecule.

Introduction of Substituents on Pyrimidine

The substitution pattern on the pyrimidine ring plays a critical role in the properties of this compound derivatives. The pyrimidine ring is electron-deficient, which makes electrophilic substitution more challenging compared to pyridine. wikipedia.org However, the 5-position is the most favorable site for such reactions, including nitration and halogenation. wikipedia.org

One common synthetic route to introduce substituents involves the use of pre-substituted pyrimidine precursors. For instance, 2,4,5-trichloropyrimidine (B44654) can be reacted with aniline (B41778) derivatives to yield substituted this compound analogs. evitachem.com Another approach involves the reaction of pyrimidine-5-carbaldehyde (B119791) with amines. evitachem.comvulcanchem.com The introduction of different substituents can have a notable impact on the molecule's rotational behavior around the N-C bonds. Studies on N-(5-substituted-pyrimidin-2-yl)anilines have shown that the rotational barriers are influenced by the electronic effects of the C5 substituents. csic.es

Research has explored the introduction of a variety of substituents on the pyrimidine ring, including methyl, chloro, nitro, and amino groups. nih.gov For example, the incorporation of a methyl group at the 5-position of the pyrimidine ring was investigated in a series of 2,4-diamino-pyrimidine derivatives. nih.gov However, this modification, along with others such as chloro, nitro, and amino substitutions, resulted in a decrease in the desired biological activity in that particular study. nih.gov

The following table summarizes some of the substituents that have been introduced onto the pyrimidine ring and the synthetic methods employed:

| Substituent | Starting Material | Reagent/Condition | Reference |

| 2-methyl | 2,4,5-trichloropyrimidine | Aniline derivatives, N,N-diisopropylethylamine (DIPEA), isopropanol | evitachem.com |

| 5-methyl | 5-substituted pyrimidine | --- | nih.gov |

| 5-chloro | 5-substituted pyrimidine | --- | nih.gov |

| 5-nitro | 5-substituted pyrimidine | --- | nih.gov |

| 5-amino | 5-substituted pyrimidine | --- | nih.gov |

Pyrimidine Ring Annulation

The fusion of another ring to the pyrimidine moiety of this compound results in annulated systems with distinct chemical properties. Several synthetic strategies have been developed to construct these fused heterocyclic systems. For example, pyrimido[4,5-d]pyrimidines can be synthesized through multicomponent condensation reactions. rsc.org One such method involves the reaction of aminouracils with other reagents to form trione (B1666649) derivatives. rsc.org

Another important class of annulated pyrimidines is the pyrazolo[1,5-a]pyrimidines. nih.gov Their synthesis often involves the cyclization of substituted pyrazole (B372694) precursors. nih.gov This approach allows for the introduction of a variety of substituents on both the pyrazole and pyrimidine rings, enabling the fine-tuning of the molecule's properties. nih.gov For example, evitachem.commdpi.comnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives have been synthesized and evaluated for their biological activities. mdpi.com

Furthermore, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine scaffolds has been reported, highlighting the diverse range of fused systems that can be accessed from pyrimidine-based starting materials. jst.go.jp The synthesis of these complex molecules often involves multi-step reaction sequences. rsc.orgjst.go.jp

Modification of the Aniline Ring

The aniline ring of this compound offers significant opportunities for structural diversification. Modifications can range from the introduction of various substituents to the fusion of heterocyclic rings, leading to a broad array of analogs with potentially altered biological and chemical characteristics.

Substitution Patterns on the Aniline Moiety

The nature and position of substituents on the aniline ring can profoundly influence the properties of the entire molecule. Researchers have explored a wide range of substitution patterns to probe structure-activity relationships.

A common synthetic approach involves the reaction of a pyrimidine derivative, such as 5-(chloromethyl)pyrimidine (B28068), with a substituted aniline. vulcanchem.com For example, 2-methyl-N-(pyrimidin-5-ylmethyl)aniline is synthesized from the reaction of 2,4,5-trichloropyrimidine with 2-methylaniline. evitachem.com The choice of the substituted aniline allows for the direct incorporation of desired functional groups onto the aniline ring.

Studies have shown that even subtle changes in the substitution pattern can lead to significant differences in biological activity. For instance, in a series of evitachem.commdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives, the introduction of a para-methyl group on the aniline ring enhanced biological activity, while a para-fluoro substituent was detrimental. nih.gov The following table showcases various substituted anilines that have been used to create derivatives of this compound and related structures.

| Aniline Substituent | Resulting Compound Class | Research Focus | Reference |

| 2-Methyl | 2-methyl-N-(pyrimidin-5-ylmethyl)aniline | Synthesis and characterization | evitachem.com |

| 2-Methoxy | 2-Methoxy-N-((7-(1-methyl-1H-indol-3-yl)- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-5-yl)methyl)aniline | Antiproliferative activity | mdpi.com |

| 3-Methoxy | 3-Methoxy-N-((7-(1-methyl-1H-indol-3-yl)- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-5-yl)methyl)aniline | Antiproliferative activity | mdpi.com |

| 4-Ethyl | 4-Ethyl-N-((7-(1-methyl-1H-indol-3-yl)- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-5-yl)methyl)aniline | Antiproliferative activity | mdpi.com |

| 3-Fluoro | 3-Fluoro-N-((7-(1-methyl-1H-indol-3-yl)- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-5-yl)methyl)aniline | Antiproliferative activity | mdpi.com |

| 3-Chloro | 3-Chloro-N-((7-(1-methyl-1H-indol-3-yl)- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-5-yl)methyl)aniline | Antiproliferative activity | mdpi.com |

| 4-Bromo | 4-Bromo-N-((7-(1-methyl-1H-indol-3-yl)- evitachem.commdpi.comnih.govtriazolo[1,5-a]pyrimidin-5-yl)methyl)aniline | Antiproliferative activity | mdpi.com |

Heterocyclic Ring Fusion to Aniline

Fusing a heterocyclic ring to the aniline moiety of this compound creates more complex and rigid structures. This approach has been employed to develop novel compounds with specific therapeutic applications.

One example is the synthesis of pyrrolo[2,3-d]pyrimidine analogs. researchgate.net The synthesis of these compounds can be achieved through the reductive amination of an appropriate aniline derivative with a pyrrolo[2,3-d]pyrimidine precursor. researchgate.net Another notable fused system is the pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine scaffold, which has been investigated for its potential as a kinase inhibitor. jst.go.jp

The synthesis of these fused aniline analogs often involves multi-step procedures. For instance, the construction of some pyrimido[4,5-d]pyrimidines requires a four-step reaction sequence starting from aminouracils. rsc.org The choice of the fused heterocyclic system and any additional substituents can be guided by computational modeling and structure-based drug design principles. nih.gov

Variation of the Methylene (B1212753) Bridge

Research has shown that the length of the linker between the pyrimidine and aniline moieties is a crucial factor for biological activity. For example, in a series of 2,4-disubstituted pyrimidine inhibitors, moving a secondary amine by one more methylene unit away from the pyrimidine ring led to a dramatic increase in potency. acs.org Conversely, the oxidation of the methylene bridge in certain 2,4-diaminopyrimidine-based inhibitors resulted in a decrease in activity. nih.gov

The introduction of different functional groups in place of the methylene bridge has also been explored. For instance, replacing the methylene linker with other groups can be a strategy to modulate the physicochemical properties of the molecule. cresset-group.com The synthesis of analogs with modified linkers can be achieved through various synthetic routes, including Michael addition reactions onto vinyl pyrimidines to create extended linkers. acs.org

The following table provides examples of variations in the linker between the pyrimidine and aniline rings:

| Linker Modification | Effect on Activity | Reference |

| Increased linker length (e.g., -CH2CH2-) | Increased potency in some cases | acs.org |

| Oxidized methylene bridge (e.g., -C(O)-) | Decreased activity in some cases | nih.gov |

Homologation or Heteroatom Insertion

Homologation, in this context, refers to the systematic extension of the methylene (-CH2-) linker that connects the pyrimidine-5-yl and aniline moieties. This modification alters the distance and geometric relationship between the two aromatic rings, which can significantly impact biological activity. Research on related heterocyclic systems has shown that even minor changes in linker length, such as extending a methyl group to an ethyl or propyl chain, can lead to substantial differences in potency. nih.gov For instance, the extension of an alkyl chain from methyl to ethyl in one series of triazolopyrimidines resulted in a 5- to 7-fold decrease in antiproliferative activity. nih.gov

Synthetic strategies to achieve homologation of the this compound scaffold can involve multi-step sequences. One common approach begins with a suitable pyrimidine-containing alcohol, which can be converted to a nitrile and subsequently reduced to an aldehyde, effectively adding a methylene unit to the chain. acs.org A patent for related heterocyclic amine derivatives describes structures where the linker (Y) can be a direct bond, a methylene (-CH2-), or an ethylene (B1197577) (-CH2CH2-) group, highlighting the exploration of linker length in drug design. google.com The addition of a single methylene unit to a tricyclic quinolone core has been shown to positively impact biological properties in other contexts. mdpi.com

Heteroatom insertion involves replacing the methylene linker's carbon atom with a heteroatom, such as oxygen (ether linkage), nitrogen (amine linkage), or sulfur (thioether linkage). This modification introduces new hydrogen bonding capabilities, alters polarity, and can impose different conformational preferences on the molecule. The synthesis of an ether-linked analog, for example, could be achieved through a Mitsunobu reaction or a Williamson ether synthesis, reacting a pyrimidin-5-yl-methanol derivative with a substituted phenol. rsc.orgacs.org Similarly, amine-linked analogs can be prepared via reductive amination of a pyrimidine-5-carboxaldehyde with aniline. acs.org The insertion of heteroatoms is a recognized strategy for modifying bioactive scaffolds; for instance, patents describe compounds where the linker can be an oxygen atom. google.com

The table below summarizes various homologated and heteroatom-inserted analogs of this compound.

| Modification Type | Linker | General Structure | Rationale for Synthesis |

| Parent Compound | -CH₂- | Pyrimidine-CH₂-NH-Phenyl | Baseline structure for comparison. |

| Homologation | -CH₂CH₂- | Pyrimidine-CH₂CH₂-NH-Phenyl | To probe the effect of increased distance between aromatic rings. nih.govgoogle.com |

| Homologation | -CH₂CH₂CH₂- | Pyrimidine-CH₂CH₂CH₂-NH-Phenyl | Further extension of the linker to assess spatial requirements for activity. nih.gov |

| Heteroatom Insertion | -O-CH₂- | Pyrimidine-O-CH₂-Phenyl | To introduce an ether linkage, altering flexibility and hydrogen bond accepting potential. google.comrsc.org |

| Heteroatom Insertion | -NH-CH₂- | Pyrimidine-NH-CH₂-Phenyl | To introduce a secondary amine, providing a hydrogen bond donor/acceptor site. acs.org |

Design and Synthesis of Conformationally Restricted Analogs

The this compound scaffold possesses considerable conformational flexibility due to the rotatable bonds in the methylene-amino linker. This flexibility allows the molecule to adopt numerous shapes, not all of which may be optimal for binding to a biological target. The design and synthesis of conformationally restricted analogs aim to limit this flexibility, "locking" the molecule into a more bioactive conformation, which can lead to enhanced potency and selectivity.

Several strategies can be employed to achieve conformational restriction:

N-Alkylation: Introducing a small alkyl group, such as a methyl group, on the aniline nitrogen can restrict the rotation of the phenyl ring due to steric hindrance. nih.gov This modification forces the phenyl ring into a more defined orientation relative to the pyrimidine core, which can enhance hydrophobic interactions with a target protein. nih.gov

Cyclization: Incorporating the linker atoms into a new ring system is a powerful method for reducing conformational freedom. For example, a conformationally restricted analog could be synthesized where the benzylic carbon and the aniline nitrogen are part of a piperidine (B6355638) or pyrrolidine (B122466) ring. The synthesis of such compounds often involves multi-step sequences, potentially including intramolecular cyclization reactions. nih.govmdpi.com A parallel synthesis approach has been used to create libraries of pyrimidine-5-carboxamides attached to a pyrrolidinone ring, demonstrating the feasibility of building such constrained structures. mdpi.com

Introduction of Unsaturation: Creating a double bond (e.g., an enamine) or a triple bond within the linker can render that part of the molecule rigid and planar, thereby significantly reducing the number of possible conformations.

The following table illustrates some design strategies for creating conformationally restricted analogs of this compound.

| Restriction Strategy | Proposed Analog Structure | Rationale |

| N-Alkylation | Pyrimidine-CH₂-N(CH₃)-Phenyl | To restrict the rotation of the aniline phenyl ring and potentially enhance hydrophobic interactions. nih.gov |

| Cyclization (Piperidine) | 4-(Anilino)-1-(pyrimidin-5-yl)piperidine | To rigidly fix the distance and relative orientation of the pyrimidine and aniline rings. nih.gov |

| Cyclization (Pyrrolidinone) | N-Phenyl-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-one | To create a rigid lactam-containing structure, significantly reducing flexibility. mdpi.com |

| Introduction of Unsaturation | (E/Z)-N-(pyrimidin-5-ylmethylene)aniline | To create a planar imine linkage, locking the initial part of the linker. |

Applications of N Pyrimidin 5 Ylmethyl Aniline in Chemical Science Excluding Biological/clinical

Utilization as a Building Block in Complex Chemical Synthesis

The bifunctional nature of n-(pyrimidin-5-ylmethyl)aniline, possessing both a reactive aniline (B41778) ring and a nitrogen-rich pyrimidine (B1678525) ring, establishes it as a significant building block in organic synthesis.

The pyrimidinyl-aniline framework is a key precursor for developing advanced organic scaffolds. The aniline portion is highly susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups onto the phenyl ring. The reactivity of arylamines like aniline in such substitutions is well-documented. libretexts.org

Furthermore, the pyrimidine moiety can act as a directing group to guide these substitutions to specific positions, a concept demonstrated with the isomeric compound 2-(Pyrimidin-5-yl)aniline. This related molecule has been effectively used as a directing group for palladium-catalyzed meta-C–H functionalization of the arene core, enabling the synthesis of complex derivatives through allylation, cyanation, and alkylation. researchgate.net This directing capability allows for precise control over the construction of intricate molecular architectures that would otherwise be difficult to synthesize.

Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly efficient for creating molecular diversity and complexity. windows.net Aniline derivatives and aldehydes are common participants in MCRs. researchgate.netresearchgate.net Given that this compound can be conceptualized as being derived from aniline and pyrimidine-5-carbaldehyde (B119791), it and its precursors are ideal candidates for such reactions.

For instance, a plausible reaction pathway involves the condensation of indole-3-carboxaldehydes, an aromatic aldehyde like pyrimidine-5-carbaldehyde, and an ammonium (B1175870) salt as the nitrogen source to form complex heterocyclic systems like pyrimido[4,5-b]indoles in a one-pot synthesis. mdpi.com The general utility of anilines and aldehydes in three-component reactions to build fused heterocyclic systems, such as pyrimido[4,5-b]quinoline-diones, further underscores the potential of this compound as a reactant or product in MCRs. researchgate.net

| Reaction Type | Components | Product Class | Potential Relevance |

|---|---|---|---|

| L-Proline-Promoted Three-Component Reaction | Anilines, Aldehydes, Barbituric Acids | 5-Arylpyrimido[4,5-b]quinoline-diones | Demonstrates the integration of aniline and aldehyde functionalities into complex heterocycles. researchgate.net |

| Photoinduced Carbonylative MCR | Anilines, Arylaldehydes, Carbon Monoxide | α-Aminoketones | Highlights the reactivity of anilines and aldehydes under photocatalytic conditions to form new C-C and C-N bonds. researchgate.net |

| Four-Component Synthesis of Pyrimidoindoles | Indole-3-carboxaldehydes, Aromatic Aldehydes, Ammonium Iodide | 9H-Pyrimido[4,5-b]indoles | Shows construction of a pyrimidine ring using an aldehyde and an external nitrogen source. mdpi.com |

Potential in Material Science and Polymer Chemistry

The structural characteristics of this compound also suggest its potential for applications in the development of novel materials, particularly functional polymers and self-assembled systems.

Polyaniline (PANI) and its derivatives are a well-studied class of conducting polymers with diverse applications. researchgate.net The properties of these polymers can be tuned by introducing substituents onto the aniline monomer before polymerization. nih.govrsc.org The oxidative polymerization of aniline derivatives is a common method to produce these materials. nih.gov

This compound could serve as a functional monomer in such polymerizations. The resulting polymer, a poly[this compound], would feature pendant pyrimidine groups along the polymer backbone. These nitrogen-rich heterocyclic groups could impart unique properties to the material, such as:

Metal-Coordinating Capabilities: The pyrimidine units could act as binding sites for metal ions, leading to the formation of polymer-metal complexes for catalysis or sensing applications.

Modified Electronic Properties: The electron-withdrawing nature of the pyrimidine ring could influence the electronic and conductive properties of the polyaniline backbone.

Enhanced Solubility: The introduction of the substituent may improve the solubility of the resulting polymer in common organic solvents, facilitating its processing into films and other forms. nih.gov

The formation of ordered supramolecular structures through self-assembly is a powerful strategy for creating functional nanomaterials. Molecules containing both aromatic rings and hydrogen-bonding donor/acceptor sites are often capable of self-assembly through π–π stacking and hydrogen bonding interactions. researchgate.net

This compound possesses all the necessary features to participate in self-assembly:

An aromatic phenyl ring capable of π–π stacking.

A pyrimidine ring, which can also engage in aromatic interactions.

Nitrogen atoms in the pyrimidine ring and the secondary amine bridge that can act as hydrogen bond acceptors and donors, respectively.

These interactions could drive the spontaneous organization of the molecules into one-dimensional nanotubes, fibers, or other ordered nanostructures, although this remains an area for future exploration.

Role in Catalysis

The ability of this compound to coordinate with metal ions is perhaps its most significant potential application in non-biological chemical science. The presence of multiple nitrogen atoms—in the aniline amino group and the pyrimidine ring—makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis.

Structurally similar compounds, where aniline is functionalized with nitrogen-containing heterocycles, have been shown to be highly effective ligands. For example, tripodal ligands like N,N-bis-(pyrazol-1-ylmethyl)aniline and N,N,4-tris(pyridin-2-ylmethyl)aniline are known to form stable complexes with various transition metals, creating active precursors for catalysis. nih.govrsc.org These complexes have applications in polymerization and oxidation reactions. researchgate.net

This compound can act as a bidentate ligand, coordinating to a metal center through the aniline nitrogen and one of the pyrimidine nitrogens, forming a stable chelate ring. This coordination can stabilize the metal center and modulate its reactivity, making it an effective catalyst for a range of organic transformations.

| Ligand | Heterocyclic Moiety | Potential Coordination Sites | Demonstrated Application |

|---|---|---|---|

| This compound | Pyrimidine | Aniline N, Pyrimidine N | Potential for catalysis (by analogy) |

| N,N-bis-(pyrazol-1-ylmethyl)aniline | Pyrazole (B372694) | Aniline N, 2x Pyrazole N | Precursors for transition metal complexes for catalysis. nih.gov |

| N,N,4-tris(pyridin-2-ylmethyl)aniline | Pyridine | Aniline N, 3x Pyridine N | Formation of discrete complexes, dimers, and coordination polymers. rsc.org |

| 4-methoxy-N-(pyridin-2-ylmethyl)aniline | Pyridine | Aniline N, Pyridine N | Formation of Pd(II) complexes for methyl methacrylate (B99206) polymerization. researchgate.net |

As a Ligand in Organometallic Catalysis

There is currently no available scientific literature detailing the use of this compound as a ligand in organometallic catalysis. The pyrimidine and aniline moieties contain nitrogen atoms that could potentially coordinate with metal centers, a fundamental characteristic of ligands used in catalysis. The pyrimidine ring, being electron-deficient, and the aniline group, an electron-rich aromatic amine, could offer unique electronic properties to a metal complex.

In theory, such a ligand could be explored in various catalytic reactions, including cross-coupling reactions, hydrogenations, or polymerizations. The specific steric and electronic environment provided by the this compound framework would be a key determinant of its efficacy and selectivity in any potential catalytic cycle. However, to date, no studies have been published that synthesize, characterize, or evaluate the performance of organometallic complexes featuring this specific compound as a ligand.

Evaluation as an Organocatalyst

Similarly, the potential of this compound as an organocatalyst has not been reported in the scientific literature. Organocatalysts are small organic molecules that can accelerate chemical reactions without the need for a metal center. The presence of both a Lewis basic site (the pyrimidine nitrogens) and a Brønsted acidic/basic site (the secondary amine) within the structure of this compound suggests that it could theoretically function as a bifunctional catalyst.

Such a molecule might be investigated for its ability to catalyze reactions like aldol (B89426) additions, Michael additions, or other C-C bond-forming reactions. The interplay between the different functional groups would be crucial for its catalytic activity. Nevertheless, no experimental or computational studies have been published that investigate or demonstrate the use of this compound for any organocatalytic transformation.

Application in Sensor Technologies (e.g., Chemo-Sensors)

There are no published reports on the application of this compound in sensor technologies. The structural components of the molecule, particularly the nitrogen-containing heterocyclic pyrimidine ring and the aniline moiety, are often found in compounds designed as chemosensors. These groups can act as binding sites for analytes, such as metal ions or anions, and the electronic properties of the aromatic systems could lead to a detectable signal (e.g., a change in color or fluorescence) upon binding.

While related pyrimidine and aniline derivatives have been successfully employed as chemosensors, the specific compound this compound has not been explored for this purpose in any documented research. Therefore, its selectivity, sensitivity, and potential mechanisms for analyte detection remain unknown.

Future Research Directions and Challenges for N Pyrimidin 5 Ylmethyl Aniline

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methodologies for pyrimidine (B1678525) derivatives, the structural class to which n-(pyrimidin-5-ylmethyl)aniline belongs, often rely on multi-step processes that may involve harsh reaction conditions, toxic reagents, and complex purification techniques like flash column chromatography. rsc.orgmdpi.com A primary future challenge is the development of more sustainable and efficient synthetic routes.

Researchers are increasingly focusing on green chemistry principles to minimize environmental impact. This includes the exploration of:

One-Pot, Multicomponent Reactions (MCRs): These reactions, which combine three or more starting materials in a single step, offer a streamlined approach to complex molecules. rsc.orgtesisenred.net Developing an MCR for this compound could significantly improve efficiency by reducing steps, solvent waste, and energy consumption. ekb.eg

Catalytic Systems: The use of recoverable and reusable catalysts, such as ZnO nanoparticles or nature-friendly ionogels, presents a promising avenue. mdpi.com Future work should aim to identify or design catalysts that are effective for the specific synthesis of this compound, allowing for multiple reaction cycles without significant loss of activity. mdpi.com

Alternative Solvents and Energy Sources: Shifting from traditional organic solvents to greener alternatives like water or ethanol (B145695), or employing solvent-free conditions, is a key goal. mdpi.comekb.eg Furthermore, the use of alternative energy sources like microwave irradiation or visible light could accelerate reactions and reduce energy consumption. rsc.orgmdpi.com

Hydrogen Auto-Transfer Reactions: The N-alkylation of amines using alcohols, facilitated by a hydrogen auto-transfer mechanism, represents a highly sustainable strategy that produces water as the only byproduct. researchgate.net Adapting this methodology for the synthesis of this compound from 5-(hydroxymethyl)pyrimidine (B107350) and aniline (B41778) would be a significant step towards a greener process.

Overcoming the drawbacks of current methods, such as the use of not readily accessible starting materials or the need for rigorous conditions, is paramount for enhancing the sustainability of producing this compound. rsc.org

Exploration of Uncharted Reactivity Pathways

The reactivity of the this compound scaffold is not yet fully explored. The pyrimidine ring and the secondary amine bridge offer multiple sites for chemical modification, opening doors to novel molecular architectures. Future research should systematically investigate its behavior in a variety of chemical transformations.

Key areas for exploration include:

Cycloaddition Reactions: Investigating the participation of the pyrimidine core in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder type reactions), could lead to the synthesis of complex, fused heterocyclic systems. rsc.org

Metal-Catalyzed Cross-Coupling: The pyrimidine and aniline moieties could serve as ligands or substrates in various cross-coupling reactions. Exploring its utility in forming new carbon-carbon or carbon-heteroatom bonds would vastly expand the library of accessible derivatives. acs.org

Reactivity of the N-H Bond: The secondary amine linkage is a key functional group. Its reactivity in reactions beyond simple alkylation, such as condensations, additions to unsaturated systems, or directed metallation, remains a fertile ground for discovery.

Functionalization of the Pyrimidine and Aniline Rings: Systematic exploration of electrophilic and nucleophilic aromatic substitution on both the pyrimidine and aniline rings would allow for fine-tuning of the compound's electronic and steric properties. The aniline substructure, for instance, is known to be susceptible to oxidation, which could be harnessed for further functionalization. researchgate.net

A deeper understanding of these reactivity pathways will enable the rational design and synthesis of a diverse range of derivatives with tailored properties. tesisenred.net

Advancements in Computational Modeling for Targeted Design

Computational chemistry offers powerful tools to accelerate the discovery process by predicting molecular properties and guiding experimental work. For this compound, computational modeling can provide invaluable insights and streamline the design of new compounds for specific applications.

Future computational efforts should focus on:

Structure-Property Predictions: Using quantum chemical calculations (e.g., Density Functional Theory) to predict electronic properties, reactivity indices, and spectral data. This can help in understanding the molecule's fundamental characteristics and predicting its behavior in various chemical environments.

Molecular Docking and Dynamics: While often used in a biological context, these techniques can also model interactions with materials or other small molecules. acs.orggoogle.com For instance, simulations could predict how this compound derivatives might self-assemble or bind to a surface. nih.gov

Virtual Screening of Derivatives: Creating virtual libraries of this compound derivatives and using computational models to screen for desired properties (e.g., electronic bandgap, thermal stability) can prioritize synthetic targets and reduce the need for extensive, resource-intensive laboratory work.

Reaction Mechanism Elucidation: Computational modeling can be used to study the transition states and energy profiles of potential reactions, aiding in the optimization of reaction conditions and the discovery of novel reactivity pathways. escholarship.org

Integrating these computational approaches into the research workflow will enable a more targeted and efficient exploration of the chemical space around this compound.

Expanding Non-Biological Application Spectrum

While many pyrimidine derivatives are explored for their biological activity, a significant future direction for this compound is the expansion of its use in non-biological applications, particularly in material science. evitachem.comresearchgate.net The aromatic and heteroaromatic nature of the scaffold, combined with its functional handles, makes it an attractive building block for advanced materials.

Potential areas of application to be investigated include:

Polymers and Advanced Materials: The amine and pyrimidine nitrogens can act as monomers or functional groups for the creation of novel polymers. evitachem.com These materials could possess unique thermal, optical, or electronic properties.

Dyes and Pigments: The extended π-system of the molecule suggests potential as a chromophore. Functionalization of the aniline or pyrimidine rings could be used to tune the color and photophysical properties, leading to new dyes for various applications. tesisenred.net

Organic Electronics: Heterocyclic compounds are central to organic electronics. The potential for this compound derivatives to act as organic semiconductors, components in organic light-emitting diodes (OLEDs), or as ligands in organometallic complexes for catalysis warrants investigation. fluorochem.co.uk

Surface Chemistry and Coatings: The molecule's ability to be functionalized could be exploited to create agents for modifying surface properties, such as in the development of corrosion inhibitors or specialized coatings. fluorochem.co.uk

Shifting the focus to these non-biological domains represents a major opportunity to unlock new value from this versatile chemical structure.

Addressing Scalability and Industrial Feasibility Challenges

For any chemical compound to have a real-world impact, its synthesis must be scalable, cost-effective, and industrially feasible. A significant challenge for the future of this compound is transitioning from laboratory-scale synthesis to large-scale production.

Key hurdles and research directions include:

Process Optimization: Current synthetic routes often require conditions that are not amenable to large-scale production, such as multi-step sequences, the use of hazardous reagents like phosphorus oxychloride, or demanding purification methods. rsc.orgnih.gov A crucial area of research is process chemistry, focusing on optimizing reaction conditions (temperature, pressure, concentration) for safety, efficiency, and cost-effectiveness on a larger scale. dtu.dk

Raw Material Sourcing: The availability and cost of starting materials are critical for industrial feasibility. Research into alternative, cheaper, and more readily available precursors is necessary. rsc.org